molecular formula C15H13ClO4 B6406612 3-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid CAS No. 1261956-07-3

3-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6406612
CAS No.: 1261956-07-3
M. Wt: 292.71 g/mol
InChI Key: UKJANZXRHNFHGE-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid is an organic compound characterized by the presence of chloro and methoxy substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-methoxyphenylboronic acid and 5-methoxybenzoic acid.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the boronic acid with the benzoic acid derivative. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up of the Suzuki-Miyaura Coupling: The reaction conditions are optimized for large-scale production, ensuring efficient use of catalysts and reagents.

    Continuous Flow Chemistry: This method can be employed to enhance the efficiency and safety of the synthesis process by allowing for continuous production and minimizing the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzoic acid derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions include:

    Oxidation: 3-(2-Chloro-5-formylphenyl)-5-methoxybenzoic acid.

    Reduction: 3-(2-Hydroxy-5-methoxyphenyl)-5-methoxybenzoic acid.

    Substitution: 3-(2-Amino-5-methoxyphenyl)-5-methoxybenzoic acid.

Scientific Research Applications

3-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxybenzoic acid: Lacks the additional methoxy group on the benzoic acid core.

    3-(2-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid: Differs in the position of the methoxy group on the phenyl ring.

    3-(2-Chloro-5-methylphenyl)-5-methoxybenzoic acid: Contains a methyl group instead of a methoxy group.

Uniqueness

3-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid is unique due to the specific arrangement of chloro and methoxy substituents, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-chloro-5-methoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-11-3-4-14(16)13(8-11)9-5-10(15(17)18)7-12(6-9)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJANZXRHNFHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691028
Record name 2'-Chloro-5,5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-07-3
Record name 2'-Chloro-5,5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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